

Crystal Structure Analysis of a Methoxy-Terphenyl Derivative

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Compound of Interest

Compound Name: 4-Methoxy-o-terphenyl

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The structural analysis is based on the crystallographic data for (E)-1-(4,4''-Difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)-3-(4-methylphenyl)prop-2-en-1-one.

Molecular Structure

In the meta-terphenyl core of this molecule, the two outer fluorophenyl rings are twisted relative to the central benzene ring at dihedral angles of $46.72(6)^\circ$ and $41.70(6)^\circ$ [1]. The crystal structure is stabilized by weak C—H \cdots O and C—H \cdots F hydrogen bonds, which link the molecules into layers. Furthermore, π – π stacking interactions are observed, with the shortest distance between the centroids of aromatic rings being $3.6364(7)$ Å [1].

Crystallographic Data

The following tables summarize the key crystallographic data for (E)-1-(4,4''-Difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)-3-(4-methylphenyl)prop-2-en-1-one [1].

Table 1: Crystal Data and Structure Refinement.

Parameter	Value
Empirical Formula	C ₂₉ H ₂₂ F ₂ O ₂
Formula Weight	440.47
Temperature	200 K
Wavelength	0.71073 Å
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	6.9020(3) Å
b	11.3965(6) Å
c	14.8362(8) Å
α	96.177(2)°
β	93.381(2)°
γ	106.446(2)°
Volume	1107.85(10) Å ³
Z	2
Density (calculated)	1.319 Mg/m ³
Absorption Coefficient	0.093 mm ⁻¹
F(000)	460
Data Collection	
Diffractometer	Bruker APEXII CCD
Reflections Collected	20122
Independent Reflections	5516 [R(int) = 0.0423]
Refinement	

Refinement Method	Full-matrix least-squares on F ²
Data / Restraints / Params	5516 / 0 / 300
Goodness-of-fit on F ²	1.063
Final R indices [$I > 2\sigma(I)$]	R1 = 0.0393, wR2 = 0.0984
R indices (all data)	R1 = 0.0597, wR2 = 0.1093

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and crystallization of methoxy-terphenyl derivatives, based on methodologies reported in the literature[1].

Synthesis of (E)-1-(4,4''-Difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)-3-(4-methylphenyl)prop-2-en-1-one

- **Reaction Setup:** A mixture of 1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)ethanone (0.001 mol) and 4-methylbenzaldehyde (0.001 mol) is prepared in 30 ml of ethanol.
- **Catalysis:** To the stirred mixture, 1 ml of a 10% sodium hydroxide solution is added.
- **Reaction Conditions:** The reaction is stirred at a constant temperature of 278–283 K for 3 hours.
- **Purification:** The resulting precipitate is collected by filtration and purified through recrystallization from ethanol.
- **Crystallization:** Single crystals suitable for X-ray diffraction are grown from a solution of the purified compound in dimethylformamide (DMF) by slow evaporation at room temperature[1].

X-ray Crystallography

- **Data Collection:** A suitable single crystal is mounted on a diffractometer (e.g., Bruker APEXII CCD) equipped with a graphite monochromator and Mo K α radiation.

- **Structure Solution and Refinement:** The structure is solved using direct methods and refined by full-matrix least-squares on F^2 using software such as SHELXS97 and SHELXL97.

Terphenyl Derivatives as Inhibitors of the PD-1/PD-L1 Signaling Pathway

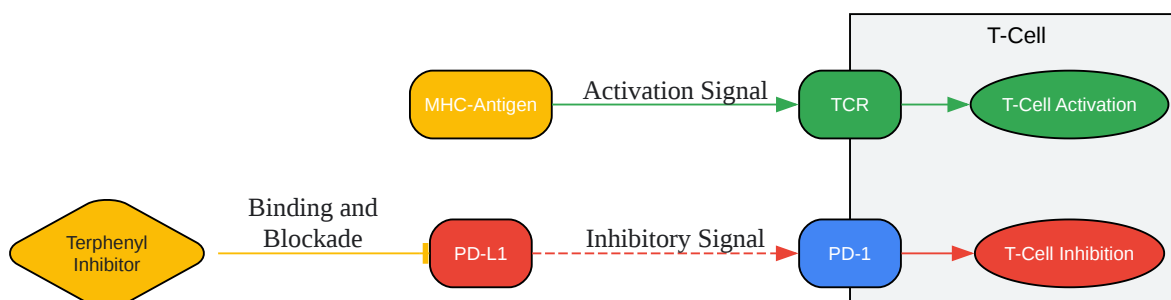
Recent research has highlighted the potential of terphenyl-based small molecules as potent inhibitors of the PD-1/PD-L1 protein-protein interaction. This interaction is a key immune checkpoint that cancer cells often exploit to evade the host's immune system.

Mechanism of Action

The PD-1 receptor is expressed on activated T cells, and its ligand, PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 sends an inhibitory signal to the T cell, suppressing its anti-tumor activity. Terphenyl-based inhibitors are designed to bind to PD-L1, blocking its interaction with PD-1 and thereby preventing the inhibitory signal. This restores the T cell's ability to recognize and attack cancer cells[2][3][4].

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the PD-1/PD-L1 signaling pathway by a terphenyl derivative.

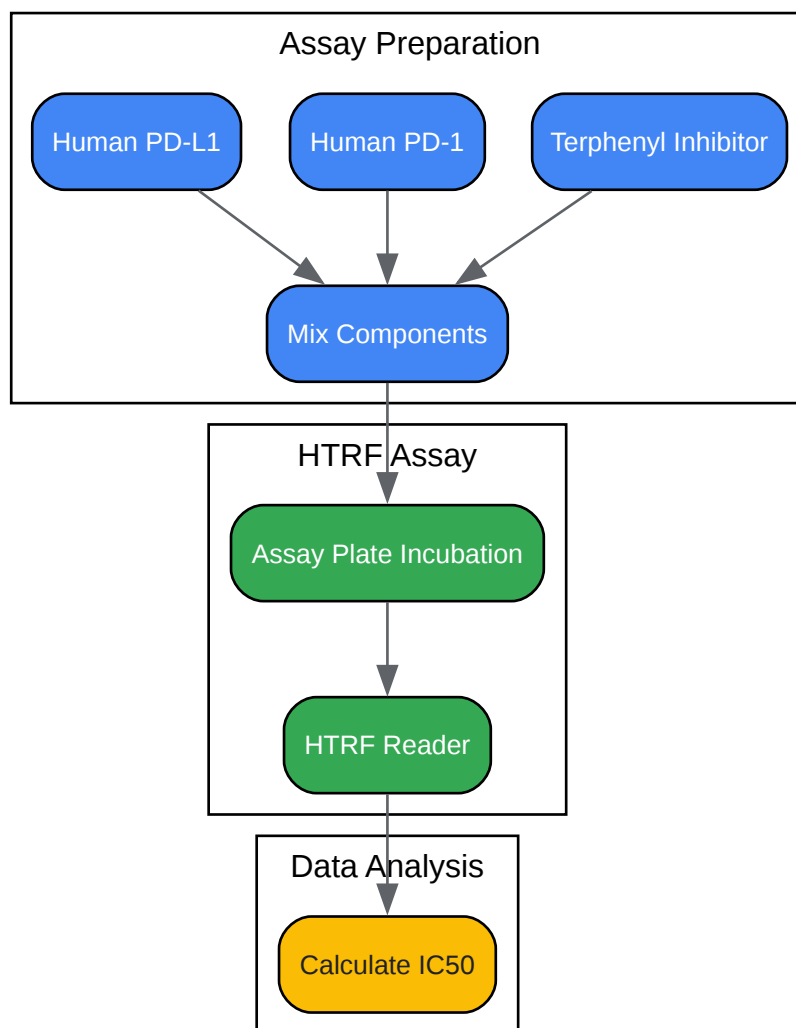


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PD-1/PD-L1 Inhibition by a Terphenyl Derivative.

Experimental Workflow for Inhibitor Screening

The efficacy of terphenyl-based inhibitors is often evaluated using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.



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Workflow for HTRF-based Screening of PD-1/PD-L1 Inhibitors.

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References

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